molecular formula C10H13ClN2 B1531726 4-Chloro-6-cyclopentyl-2-methylpyrimidine CAS No. 1412954-89-2

4-Chloro-6-cyclopentyl-2-methylpyrimidine

Cat. No.: B1531726
CAS No.: 1412954-89-2
M. Wt: 196.67 g/mol
InChI Key: BGAUUENBCDIMBL-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopentyl-2-methylpyrimidine is a versatile chemical compound with the molecular formula C10H13ClN2. It is used in various scientific research fields due to its unique properties. This compound finds applications in pharmaceuticals, agrochemicals, and material science, making it an essential component for innovative studies.

Preparation Methods

The synthesis of 4-Chloro-6-cyclopentyl-2-methylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor with a chlorinating agent. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

4-Chloro-6-cyclopentyl-2-methylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions employed .

Scientific Research Applications

4-Chloro-6-cyclopentyl-2-methylpyrimidine is used in a wide range of scientific research applications:

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Agrochemicals: The compound is used in the development of new agrochemical products.

    Material Science: It is employed in the creation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopentyl-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

4-Chloro-6-cyclopentyl-2-methylpyrimidine can be compared with other similar compounds, such as:

    2-amino-4-chloro-6-methylpyrimidine: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

    4-Chloro-6-ethyl-2-methylpyrimidine: Another related compound with variations in the alkyl substituents, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific cyclopentyl group, which imparts unique properties and applications compared to other pyrimidine derivatives.

Properties

IUPAC Name

4-chloro-6-cyclopentyl-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-7-12-9(6-10(11)13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAUUENBCDIMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.